molecular formula C12H13NO2S B11873199 Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate

Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate

Cat. No.: B11873199
M. Wt: 235.30 g/mol
InChI Key: KQLRFDGULVQHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of a phenyl group and an ethyl ester moiety in this compound enhances its potential for various applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate typically involves the reaction of 2-aminothiophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form dihydrothiazole derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-phenyl-4,5-dihydrothiazole-2-carboxylate can be compared with other thiazole derivatives:

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

ethyl 5-phenyl-4,5-dihydro-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C12H13NO2S/c1-2-15-12(14)11-13-8-10(16-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3

InChI Key

KQLRFDGULVQHBX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NCC(S1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.